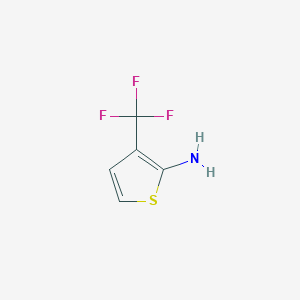
3-(Trifluoromethyl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)thiophen-2-amine is an organic compound that features a thiophene ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)thiophen-2-amine typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by amination. One common method is the trifluoromethylation of thiophene derivatives using reagents like trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated thiophene can then be subjected to amination reactions using ammonia or amine sources under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiophenes.
Substitution: Various substituted thiophenes depending on the substituent introduced.
Scientific Research Applications
3-(Trifluoromethyl)thiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)thiophen-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)thiophen-2-amine
- 3-(Trifluoromethyl)thiophene
- 2-(Trifluoromethyl)thiophene
Comparison: 3-(Trifluoromethyl)thiophen-2-amine is unique due to the presence of both a trifluoromethyl group and an amine group on the thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which are not observed in compounds lacking either the trifluoromethyl or amine group .
Properties
Molecular Formula |
C5H4F3NS |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)thiophen-2-amine |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)3-1-2-10-4(3)9/h1-2H,9H2 |
InChI Key |
VAACFQSCFCEZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















